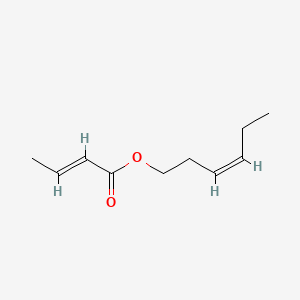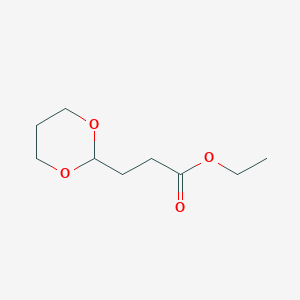
6-Bromonaphthalene-2-carbonitrile
概要
説明
6-Bromonaphthalene-2-carbonitrile is an organic compound that belongs to the family of naphthalene derivatives. It is characterized by a bromine atom attached to the sixth position and a nitrile group attached to the second position of the naphthalene ring. This compound appears as a white to off-white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of 2-bromonaphthalene with a suitable nitrile source under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of 6-Bromonaphthalene-2-carbonitrile often employs large-scale bromination reactions followed by nitrile introduction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: 6-Bromonaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the bromine atom with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted naphthalene derivatives, while substitution reactions can produce a wide range of functionalized naphthalenes .
科学的研究の応用
6-Bromonaphthalene-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes
作用機序
The mechanism of action of 6-Bromonaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts. These reactions lead to the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules .
類似化合物との比較
- 8-Chloronaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
- 8-Iodonaphthalene-1-carbonitrile
Comparison: 6-Bromonaphthalene-2-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the bromine atom at the sixth position makes it more reactive in substitution and coupling reactions compared to its chloro and iodo analogues .
特性
IUPAC Name |
6-bromonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIXVAHSLRLVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562724 | |
| Record name | 6-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91065-17-7 | |
| Record name | 6-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














